(9-Carboxynonyl)triphenylphosphonium
Overview
Description
AP219 is a chemical compound known as (9-carboxynonyl)triphenylphosphonium. It is an endogenous metabolite and a control compound for AP39, which is a mitochondria-targeted hydrogen sulfide donor. AP219 contains the triphenylphosphonium scaffold but lacks the hydrogen sulfide-releasing portion .
Preparation Methods
Synthetic Routes and Reaction Conditions
AP219 is synthesized by coupling a mitochondria-targeting motif, triphenylphosphonium, with an aliphatic linker. The synthetic route involves the following steps:
Formation of the triphenylphosphonium scaffold: This involves the reaction of triphenylphosphine with an appropriate alkyl halide to form the triphenylphosphonium salt.
Coupling with the aliphatic linker: The triphenylphosphonium salt is then coupled with a carboxylic acid derivative to form the final product, AP219.
Industrial Production Methods
The industrial production of AP219 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Bulk synthesis of triphenylphosphonium salt: This is achieved through the reaction of triphenylphosphine with an alkyl halide in a suitable solvent.
Coupling reaction: The triphenylphosphonium salt is then coupled with a carboxylic acid derivative under controlled conditions to produce AP219.
Chemical Reactions Analysis
Types of Reactions
AP219 undergoes several types of chemical reactions, including:
Oxidation: AP219 can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: It can also undergo reduction reactions, where it gains electrons and forms reduced products.
Substitution: AP219 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: The major products are oxidized derivatives of AP219.
Reduction: The major products are reduced derivatives of AP219.
Substitution: The major products are substituted derivatives of AP219.
Scientific Research Applications
AP219 has several scientific research applications, including:
Chemistry: AP219 is used as a control compound in studies involving mitochondria-targeted hydrogen sulfide donors.
Biology: It is used to study the effects of hydrogen sulfide on cellular bioenergetics and mitochondrial function.
Medicine: AP219 is used in research related to oxidative stress and its impact on mitochondrial DNA integrity.
Industry: It is used in the development of new compounds and materials with specific properties.
Mechanism of Action
AP219 exerts its effects by targeting mitochondria. The triphenylphosphonium scaffold allows it to accumulate within the mitochondria, where it can interact with various molecular targets. The compound does not release hydrogen sulfide, unlike AP39, but it serves as a control to study the effects of the triphenylphosphonium scaffold alone .
Comparison with Similar Compounds
Similar Compounds
AP39: A mitochondria-targeted hydrogen sulfide donor that contains both the triphenylphosphonium scaffold and a hydrogen sulfide-releasing moiety.
Uniqueness of AP219
AP219 is unique because it contains the triphenylphosphonium scaffold but lacks the hydrogen sulfide-releasing portion. This makes it an ideal control compound for studying the effects of the triphenylphosphonium scaffold alone, without the influence of hydrogen sulfide release .
Properties
IUPAC Name |
9-carboxynonyl(triphenyl)phosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33O2P/c29-28(30)23-15-4-2-1-3-5-16-24-31(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27/h6-14,17-22H,1-5,15-16,23-24H2/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOZXZVXPXRBBF-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O2P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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